

Application Note: NMR Characterization of 7-Hydroxy-2-methylantraquinone

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Compound of Interest

Compound Name: 7-Hydroxy-2-methylantraquinone

CAS No.: 83312-51-0

Cat. No.: B13137010

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Part 1: Introduction & Compound Significance

7-Hydroxy-2-methylantraquinone (C₁₅H₁₀O₃) is a bioactive anthraquinone derivative often isolated from the Rubiaceae and Gesneriaceae families, including *Rubia tinctorum* (madder), *Morinda citrifolia* (noni), and *Sinningia aggregata*.

Unlike its isomer 1-hydroxy-2-methylantraquinone, which exhibits strong intramolecular hydrogen bonding (chelation) between the hydroxyl group and the carbonyl oxygen, the 7-hydroxy isomer possesses a "free" phenolic hydroxyl group. This structural difference drastically alters its solubility, biological reactivity, and, most importantly, its NMR spectral signature. Accurate characterization is critical to differentiate it from co-occurring isomers like 2-hydroxymethylantraquinone or 3-hydroxy-2-methylantraquinone.

Part 2: Experimental Protocol

2.1 Sample Preparation

- Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for this characterization.
 - Reasoning: Chloroform-d (CDCl₃) often leads to broad or invisible hydroxyl signals due to rapid proton exchange. DMSO-d₆ stabilizes the hydroxyl proton via hydrogen bonding, allowing for the observation of a sharp singlet, which is diagnostic for the position of the -OH group.

- Concentration: Dissolve 5–10 mg of the purified compound in 600 μL of DMSO-d_6 . Ensure the solution is free of suspended particles to maintain magnetic field homogeneity.
- Reference Standard: TMS (Tetramethylsilane) at 0.00 ppm or the residual DMSO pentet at 2.50 ppm (^1H) / 39.5 ppm (^{13}C).

2.2 Instrument Parameters (Recommended)

- Frequency: 400 MHz or higher (600 MHz preferred for resolving aromatic coupling).
- Pulse Sequences:
 - ^1H NMR: Standard zg30 (30° pulse) with 16–32 scans.
 - ^{13}C NMR: Proton-decoupled zgpg30 with 1024+ scans (anthraquinone quaternary carbons have long relaxation times).
 - 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), and HMBC (Long-range C-H correlation) are essential for assigning the quaternary carbons.

Part 3: Results & Discussion (Spectral Analysis)

3.1 ^1H NMR Interpretation

The ^1H NMR spectrum in DMSO-d_6 reveals three distinct regions: the methyl singlet, the aromatic region (two spin systems), and the downfield hydroxyl signal.

- The Methyl Group (Ring A): A sharp singlet appears at δ 2.40–2.50 ppm. Its integration corresponds to 3 protons.[1]
- The Hydroxyl Proton: A broad singlet appears at δ 10.5–11.0 ppm.
 - Diagnostic Value: If the OH were at position 1 (peri-position), it would be chelated to the $\text{C}=\text{O}$ and appear extremely downfield (δ 12.0–14.0 ppm). The shift at \sim 10.8 ppm confirms the OH is at a β -position (like pos. 7), non-chelated.
- Aromatic Region (δ 7.0–8.2 ppm): The molecule has two distinct aromatic rings.
 - Ring A (Methyl side): Contains protons H-1, H-3, and H-4.[2]

- H-1 ($\delta \sim 8.00$): Appears as a broad singlet or doublet with small meta-coupling ($J \sim 1.5$ Hz). It is deshielded by the adjacent carbonyl (C-9).
- H-3 ($\delta \sim 7.60$): Doublet of doublets (dd) or broad doublet. Ortho-coupled to H-4 ($J \sim 8.0$ Hz) and meta-coupled to H-1.
- H-4 ($\delta \sim 8.15$): Doublet ($J \sim 8.0$ Hz). Strongly deshielded by the peri-carbonyl (C-10).
- Ring C (Hydroxyl side): Contains protons H-5, H-6, and H-8.
 - H-8 ($\delta \sim 7.50$): Doublet ($J \sim 2.5$ Hz). Meta-coupled to H-6. It is shielded relative to H-1/H-4 due to the ortho-hydroxyl group.
 - H-6 ($\delta \sim 7.20$): Doublet of doublets ($J \sim 8.5, 2.5$ Hz). Shielded by the ortho-hydroxyl group.
 - H-5 ($\delta \sim 8.10$): Doublet ($J \sim 8.5$ Hz). Deshielded by the peri-carbonyl (C-10).

3.2 ^{13}C NMR Interpretation

The ^{13}C spectrum displays 15 carbons.

- Carbonyls (C-9, C-10): Two signals at δ 181–183 ppm.
- Oxygenated Carbon (C-7): The most deshielded aromatic carbon (non-carbonyl) at $\delta \sim 163$ ppm.
- Methyl Carbon: A signal at $\delta \sim 21$ ppm.
- Quaternary Carbons: C-4a, C-8a, C-9a, C-10a appear in the δ 125–135 ppm range, assignable via HMBC.

Part 4: Data Summary Tables

Table 1: ^1H NMR Assignment (400 MHz, DMSO-d_6)

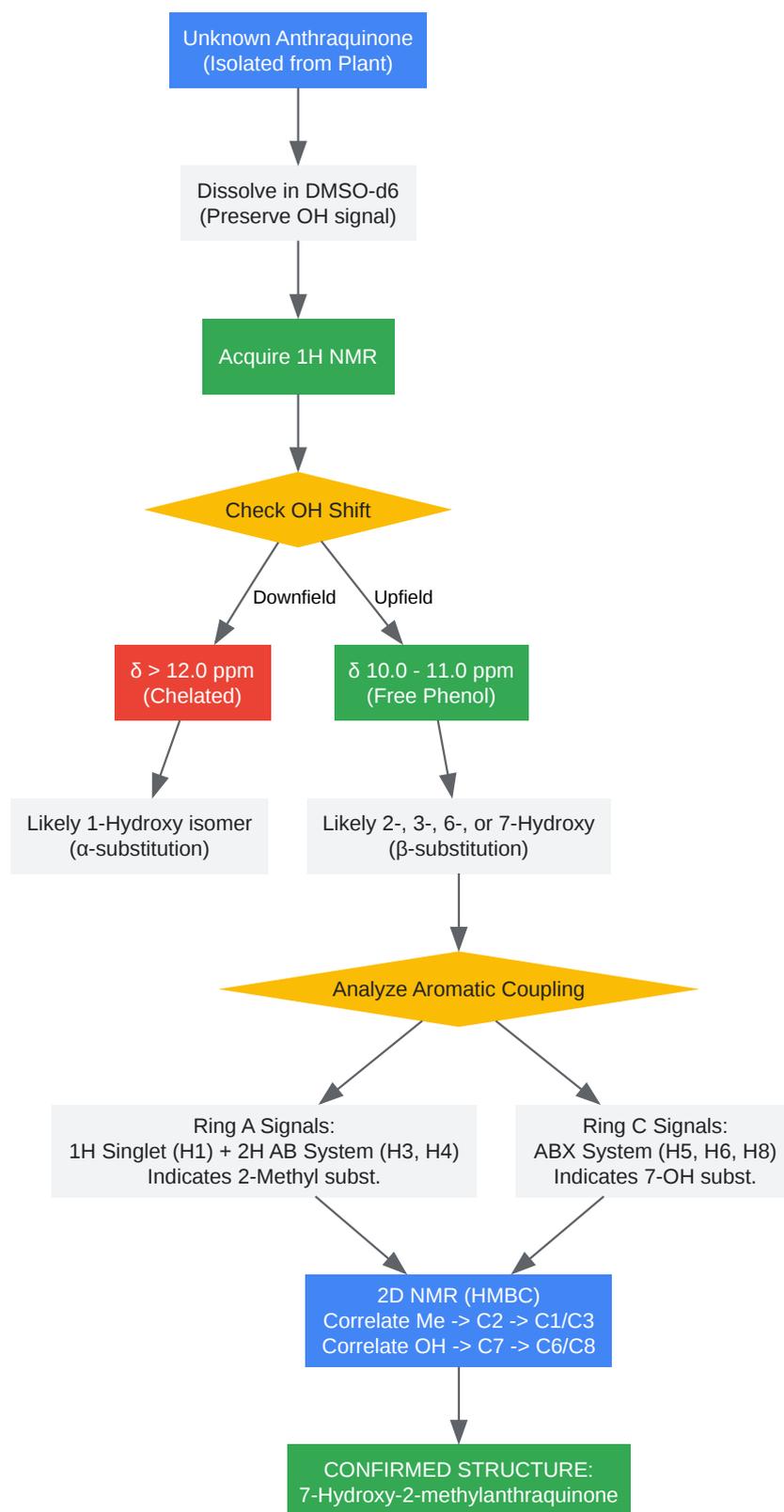
Position	Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment Logic
2-Me	2.45	s	-	Methyl group on Ring A
H-6	7.22	dd	8.5, 2.5	Ortho to OH (Shielded)
H-8	7.48	d	2.5	Ortho to OH, Meta to H-6
H-3	7.65	d (br)	8.0	Ortho to H-4, Meta to H-1
H-1	7.98	d (br)	1.5	Peri to C=O, Meta to H-3
H-5	8.08	d	8.5	Peri to C=O, Ortho to H-6
H-4	8.18	d	8.0	Peri to C=O, Ortho to H-3
7-OH	10.80	br s	-	Non-chelated Phenol

Table 2: ^{13}C NMR Assignment (100 MHz, DMSO- d_6)

Position	Shift (δ ppm)	Type	Assignment Logic
Me	21.4	CH ₃	Methyl carbon
C-6	120.5	CH	Shielded by OH
C-8	112.5	CH	Shielded by OH
C-1,3,4,5	126–135	CH	Aromatic backbone
C-2	146.0	Cq	Ipsso to Methyl
C-7	163.5	Cq-O	Ipsso to Hydroxyl
C-9, 10	181.5, 182.8	C=O	Anthraquinone Carbonyls

Part 5: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of **7-hydroxy-2-methylantraquinone**, specifically differentiating it from the 1-hydroxy isomer.



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Caption: Workflow for the structural verification of **7-hydroxy-2-methylantraquinone**, highlighting the critical OH chemical shift checkpoint.

Part 6: References

- Verdan, M. H., et al. (2010). Lactones and Quinones from the Tubers of *Sinningia aggregata*. [3][4] *Journal of Natural Products*, 73(8), 1434–1437.
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- Kovganko, N. V., et al. (2004). ¹³C NMR Spectra of Substituted Anthraquinones. *Chemistry of Natural Compounds*, 40(1), 1-5. (General reference for Anthraquinone shifts).
- PubChem Compound Summary. **7-Hydroxy-2-methylantraquinone** (CID 150722).

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